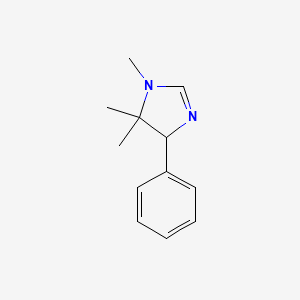![molecular formula C19H15BrN2O2 B14362174 3-[(6-Bromopyridin-2-yl)oxy]-N-(2-methylphenyl)benzamide CAS No. 90449-58-4](/img/structure/B14362174.png)
3-[(6-Bromopyridin-2-yl)oxy]-N-(2-methylphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(6-Bromopyridin-2-yl)oxy]-N-(2-methylphenyl)benzamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromopyridinyl group and a benzamide moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(6-Bromopyridin-2-yl)oxy]-N-(2-methylphenyl)benzamide typically involves the reaction of 6-bromopyridin-2-ol with N-(2-methylphenyl)benzamide under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(6-Bromopyridin-2-yl)oxy]-N-(2-methylphenyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridinyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines and thiols.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains.
Wissenschaftliche Forschungsanwendungen
3-[(6-Bromopyridin-2-yl)oxy]-N-(2-methylphenyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[(6-Chloropyridin-2-yl)oxy]-N-(2-methylphenyl)benzamide
- 3-[(6-Fluoropyridin-2-yl)oxy]-N-(2-methylphenyl)benzamide
- 3-[(6-Iodopyridin-2-yl)oxy]-N-(2-methylphenyl)benzamide
Uniqueness
Compared to its analogs, 3-[(6-Bromopyridin-2-yl)oxy]-N-(2-methylphenyl)benzamide exhibits unique reactivity due to the presence of the bromine atom. This makes it particularly useful in specific synthetic applications and research studies. Its distinct chemical properties also contribute to its potential biological activities, setting it apart from similar compounds.
Eigenschaften
| 90449-58-4 | |
Molekularformel |
C19H15BrN2O2 |
Molekulargewicht |
383.2 g/mol |
IUPAC-Name |
3-(6-bromopyridin-2-yl)oxy-N-(2-methylphenyl)benzamide |
InChI |
InChI=1S/C19H15BrN2O2/c1-13-6-2-3-9-16(13)21-19(23)14-7-4-8-15(12-14)24-18-11-5-10-17(20)22-18/h2-12H,1H3,(H,21,23) |
InChI-Schlüssel |
APDDAIPCVCCMGK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)OC3=NC(=CC=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(4,4-Diphenylbutan-2-yl)oxy]oxane](/img/structure/B14362151.png)

![1,3-Dimethyl-2-[(trifluoromethanesulfonyl)oxy]-1,3,2-diazaborolidine](/img/structure/B14362178.png)



